![molecular formula C28H20O4S2 B14652555 1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione CAS No. 41232-33-1](/img/structure/B14652555.png)
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione typically involves the reaction of 1,8-dichloroanthracene-9,10-dione with 4-methoxythiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the anthracene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives
Applications De Recherche Scientifique
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of OLED materials and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of 1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like DNA topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione
- 1,4-Bis[(4-methylphenyl)amino]anthracene-9,10-dione
- 9,10-Bis(4-methoxyphenyl)anthracene
Uniqueness
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high fluorescence quantum yields and stability .
Propriétés
Numéro CAS |
41232-33-1 |
|---|---|
Formule moléculaire |
C28H20O4S2 |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
1,8-bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O4S2/c1-31-17-9-13-19(14-10-17)33-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)34-20-15-11-18(32-2)12-16-20/h3-16H,1-2H3 |
Clé InChI |
NFJARORZOGSJRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



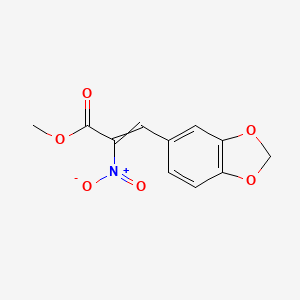
![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)

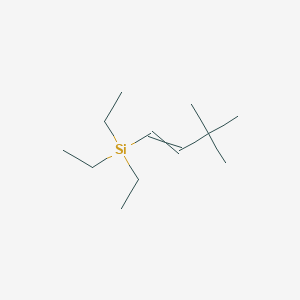
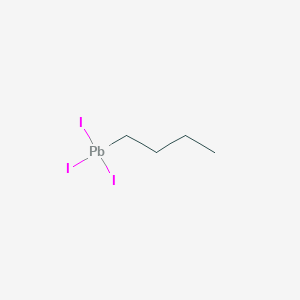



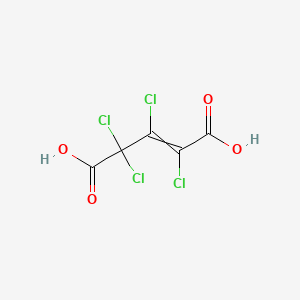


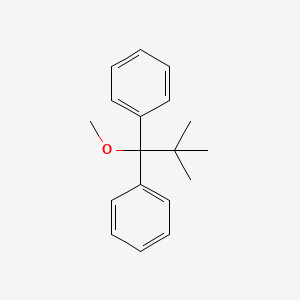
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
